Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate
Description
Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate is a chemically modified ester featuring a tert-butyl group, a phenyl ring substituted with a 2-aminoethyl moiety, and an oxalate counterion. The oxalate salt improves crystallinity and solubility, making it valuable in pharmaceutical synthesis and intermediate applications .
Properties
IUPAC Name |
tert-butyl 2-[4-(2-aminoethyl)phenyl]acetate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.C2H2O4/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15;3-1(4)2(5)6/h4-7H,8-10,15H2,1-3H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFOEEVRFPJUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Key Reactions
The key intermediate, tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate, can be synthesized by:
Grignard Reaction Approach: A method inspired by the preparation of related phenylbutyrate derivatives involves the Grignard reaction between beta-bromophenylethane and magnesium to form a Grignard reagent, which then reacts with oxalate esters to yield the desired phenylacetate structure. This approach is detailed in a patent describing preparation of 2-oxo-4-phenylbutyrate derivatives, which are structurally related to the target compound.
Esterification: The tert-butyl ester group can be introduced by esterification of the corresponding carboxylic acid with tert-butyl alcohol under acid catalysis, typically using sulfuric acid or other strong acid catalysts, with heating to reflux to drive the reaction to completion.
Aminoethyl Substitution: The 2-amino-ethyl substituent on the phenyl ring is introduced via nucleophilic substitution or reductive amination routes. For example, the reaction of a suitable bromoethylbenzene derivative with ammonia or ethylenediamine under controlled conditions can yield the aminoethyl-phenyl intermediate.
Reaction Conditions and Optimization
Grignard Reaction Parameters: According to patent CN101265188A, the Grignard reaction is conducted in methyl tert-butyl ether solvent with a small amount of thinner (volume ratio thinner:methyl tert-butyl ether = 0 to 0.25:1), at 30–60 °C for 1–12 hours to form the Grignard reagent efficiently.
Addition Reaction: The Grignard reagent then reacts with oxalic acid diethyl ester at -30 to 50 °C for 1–15 hours to form the intermediate ester, followed by acid hydrolysis and neutralization steps to isolate the product.
Esterification: The tert-butyl esterification typically requires refluxing tert-butyl alcohol with the acid intermediate using an acid catalyst like sulfuric acid. Removal of water by azeotropic distillation shifts equilibrium towards ester formation.
Aminoethyl Introduction: Ethylenediamine or related amines can be used in excess to ensure complete substitution. Palladium-catalyzed multicomponent reactions have also been reported for related amine-containing phenyl compounds, using PdCl2 with appropriate ligands in solvents like toluene or THF, achieving high yields.
Formation of the Oxalate Salt
The final step involves converting the free amine-containing ester into its oxalate salt:
Salt Formation: The free base (tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate) is reacted with oxalic acid in an appropriate solvent (e.g., ethanol or ethyl acetate) under mild conditions to form the oxalate salt. This step improves compound stability and solubility.
Reaction Conditions: Typically conducted at room temperature or slightly elevated temperatures, with stirring until complete salt formation is confirmed by analytical methods.
Data Table: Summary of Preparation Parameters
Research Findings and Analysis
The Grignard reaction-based synthesis offers a short cycle and high yield (>80%) with low production cost due to efficient solvent use and reaction control.
Palladium-catalyzed multicomponent reactions provide an alternative for introducing the aminoethyl group with excellent yields (up to 94%) and mild conditions, enhancing synthetic efficiency.
Esterification to form the tert-butyl ester is well-established, with acid catalysis and reflux conditions ensuring high purity and yield.
Oxalate salt formation is a straightforward step that stabilizes the amine-containing ester and is critical for pharmaceutical and biochemical applications.
Notes on Purification and Characterization
Purification typically involves acid-base extraction, washing, drying, and recrystallization.
Analytical techniques such as NMR, IR, mass spectrometry, and elemental analysis confirm structure and purity.
The choice of solvents and reaction parameters directly influences yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl-acetate compounds. These products have diverse applications in chemical synthesis and research .
Scientific Research Applications
Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate involves its interaction with specific molecular targets. The amino-ethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl-acetate moiety can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) tert-Butyl 2-(4-aminophenyl)acetate (CAS 174579-31-8)
- Structure: Lacks the ethyl spacer between the phenyl ring and the amino group.
- Properties :
- Molecular Weight: 207.27 g/mol (vs. ~311.33 g/mol for the oxalate form).
- Solubility: Lower aqueous solubility due to reduced polarity from the absence of the oxalate and ethyl linker.
- Applications : Primarily used as a synthetic intermediate for coupling reactions .
(b) tert-Butyl 2-(3-(aminomethyl)phenyl)acetate oxalate (CAS 932740-71-1)
- Structure: Substitutes the aminoethyl group with an aminomethyl group at the meta position.
- Properties :
- Molecular Weight: 311.33 g/mol (identical backbone but differing substitution pattern).
- Reactivity: The shorter methyl linker may restrict conformational flexibility compared to the ethyl spacer in the target compound.
- Applications : Used in life science research for targeted drug delivery systems .
(c) tert-Butyl 2-(piperidin-4-yl)acetate oxalate (CAS 1360438-13-6)
- Structure : Replaces the phenyl ring with a piperidine moiety.
- Properties :
- Basicity: Increased due to the aliphatic amine in piperidine.
- Bioactivity: Enhanced interaction with neurological targets (e.g., receptors) compared to aromatic amines.
- Applications : Investigated in central nervous system (CNS) drug development .
Functional Analogues
(a) 4-tert-Butylphenyl acetate (CAS MFCD00026308)
- Structure: Simple ester lacking amino or oxalate groups.
- Properties: LogP: ~3.5 (higher lipophilicity due to non-polar tert-butyl and phenyl groups). Stability: Resistant to hydrolysis under neutral conditions.
- Applications : Fragrance and plasticizer industries .
(b) 2-(4-tert-Butylphenyl)acetic acid (CAS 1131-94-8)
Pharmacologically Relevant Analogues
(a) tert-Butyl 2-(4-aminophenoxy)acetate (CAS 167843-57-4)
- Structure : Ether linkage instead of an ethyl spacer.
- Properties :
- Stability: Ether bonds are less prone to hydrolysis than ester linkages.
- Bioavailability: Improved membrane permeability due to reduced hydrogen-bonding capacity.
- Applications : Antibiotic and kinase inhibitor synthesis .
(b) Methyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetate (CAS 112918-77-1)
Key Comparative Data
| Property | Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate | tert-Butyl 2-(4-aminophenyl)acetate | 4-tert-Butylphenyl acetate |
|---|---|---|---|
| Molecular Weight (g/mol) | 311.33 | 207.27 | 206.28 |
| Solubility (Water) | High (oxalate salt) | Low | Insoluble |
| LogP | ~1.2 | ~2.5 | ~3.5 |
| Primary Use | Pharmaceutical intermediate | Coupling reactions | Industrial applications |
Biological Activity
Tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article explores its biological interactions, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H21NO2, with a molecular weight of 235.32 g/mol. The compound consists of a tert-butyl group, an amino-ethyl group, and a phenyl-acetate moiety. These components contribute to its ability to engage in various biochemical interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Hydrogen Bonding : The amino-ethyl group can form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids, potentially influencing their structure and function.
- Hydrophobic Interactions : The phenyl-acetate moiety interacts with hydrophobic regions of proteins, which may modulate enzyme activity and cellular pathways.
- Enzyme Modulation : Preliminary studies suggest that this compound may affect enzyme kinetics, altering physiological processes.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antioxidant Properties : The compound has been shown to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
- Anti-inflammatory Effects : Initial studies indicate that it may modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
- Antimicrobial Activity : Some findings suggest that this compound may inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study demonstrated that this compound significantly altered the activity of cytochrome P450 enzymes in vitro. This alteration could have implications for drug metabolism and pharmacokinetics.
-
Cell Culture Experiments :
- In cell line studies, treatment with the compound resulted in reduced cell proliferation in cancer cell lines, suggesting potential anti-cancer properties. Further investigations are needed to elucidate the underlying mechanisms.
- Oxalate Metabolism Research :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antioxidant, Anti-inflammatory | Hydrogen bonding, Hydrophobic interactions |
| Similar Amino-acid derivatives | Varies (often similar) | Often similar mechanisms involving protein interactions |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl [4-(2-amino-ethyl)-phenyl]-acetate oxalate?
The compound can be synthesized via palladium-catalyzed α-arylation of zinc enolates with aryl halides. For example, zinc enolates derived from tert-butyl acetate react with substituted aryl bromides (e.g., 4-(2-aminoethyl)phenyl bromide) in THF using Pd(dba)₂ and Q-phos as catalysts. Post-synthesis, the oxalate salt is formed by treating the free base with oxalic acid. Reaction optimization includes controlling temperature (-50°C to room temperature) and solvent polarity for yield improvement .
Q. How is the tert-butyl ester group cleaved during derivatization?
The tert-butyl ester is typically cleaved using trifluoroacetic acid (TFA) in dichloromethane. For example, a solution of the ester in CH₂Cl₂ is treated with excess TFA (5–10 equivalents) for 5 hours at room temperature. The reaction is monitored by TLC, and the product (carboxylic acid or its oxalate salt) is isolated via solvent evaporation and co-evaporation with toluene to remove residual TFA .
Q. What purification methods are recommended for this compound?
Silica gel column chromatography with gradients of hexane/ethyl acetate (e.g., 95:5 to 80:20) effectively separates tert-butyl phenylacetate derivatives. For oxalate salts, recrystallization from ethyl acetate/hexane mixtures is advised. Analytical HPLC with C18 columns and acetonitrile/water (0.1% TFA) gradients ensures purity (>95%) .
Advanced Research Questions
Q. How can NMR spectral discrepancies in tert-butyl phenylacetate derivatives be resolved?
¹H and ¹³C NMR chemical shifts for tert-butyl groups typically appear at δ ~1.4 ppm (singlet) and ~80 ppm, respectively. Aromatic protons (e.g., 4-(2-aminoethyl)phenyl) show splitting patterns dependent on substitution. Conflicting data may arise from residual solvents or rotameric forms; using deuterated DMSO or CDCl₃ and heating the sample to 50°C can resolve splitting . For crystallographic confirmation, SHELX programs (e.g., SHELXL) refine structures against high-resolution X-ray data to validate bond lengths and angles .
Q. What safety protocols address conflicting hazard classifications for tert-butyl derivatives?
While some safety data sheets (SDS) classify tert-butyl esters as non-hazardous, others note acute toxicity (Category 4 for oral/dermal/inhalation routes). Researchers should adopt worst-case precautions: use fume hoods, wear nitrile gloves, and avoid skin contact. In case of exposure, rinse with water for 15 minutes and seek medical evaluation for persistent symptoms .
Q. How does the oxalate counterion influence the compound’s stability and solubility?
Oxalate salts enhance crystallinity and stability by forming hydrogen bonds with the aminoethyl group. However, oxalate’s hygroscopic nature may reduce solubility in apolar solvents. Solubility can be improved using DMSO or ethanol/water mixtures. Stability studies (TGA/DSC) under controlled humidity (40–60% RH) are recommended for long-term storage .
Q. What mechanistic insights explain the role of Pd catalysts in α-arylation reactions?
Pd(dba)₂ and Q-phos facilitate oxidative addition of aryl bromides to Pd(0), forming a Pd(II) intermediate. The zinc enolate undergoes transmetallation, followed by reductive elimination to yield the arylated product. Catalyst efficiency depends on ligand steric bulk (Q-phos > PPh₃) and solvent polarity (THF > DMF). Side products like homocoupling are minimized by maintaining low temperatures during enolate formation .
Data Contradiction and Methodological Challenges
Q. How should researchers address limited ecological toxicity data for this compound?
Existing SDS lack ecotoxicity parameters (e.g., LC50 for aquatic organisms). A tiered testing approach is advised: (1) In silico prediction using QSAR models (e.g., EPI Suite), (2) in vitro assays (e.g., Daphnia magna immobilization test), and (3) soil adsorption studies. Preliminary data indicate moderate bioaccumulation potential (logP ~2.5), warranting further validation .
Q. Why do tert-butyl ester derivatives exhibit variable reactivity in nucleophilic fluorination?
Redox-active esters (e.g., N-hydroxyphthalimide oxalates) undergo radical-polar crossover fluorination. Steric hindrance from the tert-butyl group slows radical initiation but stabilizes intermediates. Reactivity is enhanced using photoredox catalysts (e.g., Ir(ppy)₃) and fluoroalkyl iodides. Competing pathways (e.g., hydrolysis) are suppressed by anhydrous conditions .
Methodological Best Practices
Q. What analytical techniques confirm the integrity of the oxalate salt?
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of oxalate) and ~3300 cm⁻¹ (NH₂ stretch).
- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ for the free base (e.g., m/z 207.27 for tert-butyl 4-aminophenylacetate) and [M−oxalate]⁺ for the salt .
- X-ray Crystallography : SHELXL refinement confirms hydrogen-bonding networks between oxalate and the aminoethyl group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
